molecular formula C13H13BrN2O2S2 B7083829 N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methyloxolane-2-carboxamide

N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methyloxolane-2-carboxamide

Cat. No.: B7083829
M. Wt: 373.3 g/mol
InChI Key: ZKJNCNYFLPLJGF-UHFFFAOYSA-N
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Description

N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methyloxolane-2-carboxamide is a complex organic compound that features a unique combination of bromothiophene, thiazole, and oxolane moieties

Properties

IUPAC Name

N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S2/c1-13(4-2-5-18-13)11(17)16-12-15-9(7-20-12)10-8(14)3-6-19-10/h3,6-7H,2,4-5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJNCNYFLPLJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)NC2=NC(=CS2)C3=C(C=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methyloxolane-2-carboxamide typically involves multiple steps. One common approach is the Suzuki cross-coupling reaction, which is used to form the carbon-carbon bonds between the bromothiophene and thiazole rings. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like K3PO4, in solvents such as toluene or DMF at elevated temperatures (around 90°C) .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methyloxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom, forming a thiophene derivative.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with different nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of acetic acid.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine (TEA), and solvents like dichloromethane (DCM) or ethanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methyloxolane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methyloxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromothiophene and thiazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
  • (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
  • 3-bromothiophene derivatives

Uniqueness

N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methyloxolane-2-carboxamide is unique due to its combination of bromothiophene, thiazole, and oxolane moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.

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